molecular formula C11H15NO B2483858 (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine CAS No. 2248213-77-4

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine

Cat. No. B2483858
CAS RN: 2248213-77-4
M. Wt: 177.247
InChI Key: KYXIEDBVNSVBQN-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine, also known as DBF, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (R)-DBF and (S)-DBF, with (R)-DBF being the biologically active form.

Mechanism of Action

The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, and to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
In addition to its neuroprotective, antidepressant, and anti-addiction effects, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to have other biochemical and physiological effects. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to increase mitochondrial function and reduce oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to increase levels of the antioxidant glutathione and to reduce levels of inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine in lab experiments is its specificity for the (R)-enantiomer. This allows researchers to study the effects of the biologically active form of the compound without interference from the inactive (S)-enantiomer. However, one limitation of using (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine and to identify other potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine in humans.

Synthesis Methods

The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine involves the reaction of 2,3-dihydrobenzofuran with (R)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. This reaction yields (R)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid, which is then converted to (R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine through reductive amination with a reducing agent such as sodium cyanoborohydride.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, antidepressant effects, and anti-addiction effects. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been found to have antidepressant effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIEDBVNSVBQN-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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